

# Janagliflozin: A Technical Review of Early-Phase Clinical Trial Data

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## Compound of Interest

Compound Name: Janagliflozin

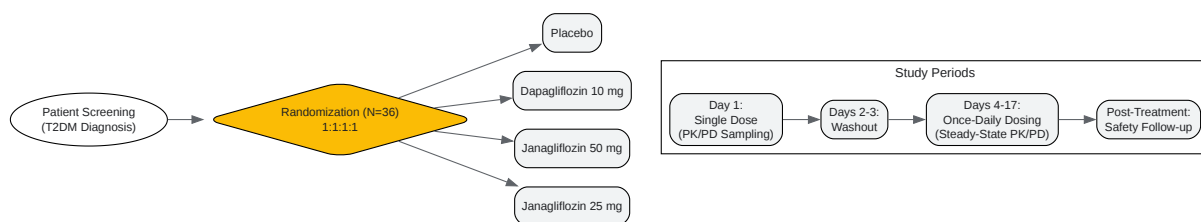
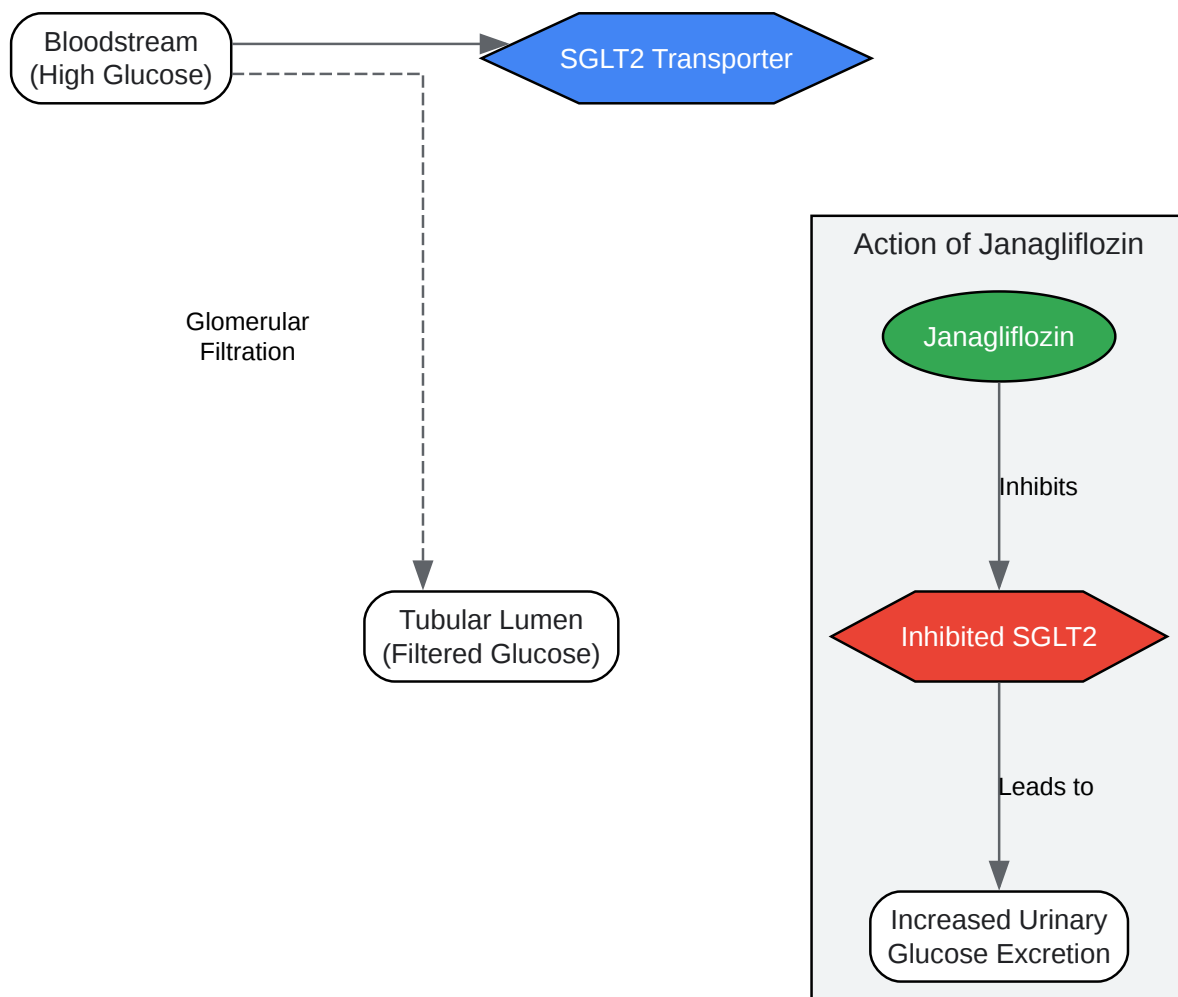
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Executive Summary: **Janagliflozin** is a novel, orally administered selective inhibitor of the sodium-glucose co-transporter-2 (SGLT2). Early-phase clinical trials have been pivotal in characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, as well as establishing its safety and tolerability. Data from these initial studies in healthy volunteers and patients with Type 2 Diabetes Mellitus (T2DM) demonstrate that **Janagliflozin** is rapidly absorbed and exhibits a half-life supportive of once-daily dosing. The mechanism-based pharmacodynamic effects show a significant increase in urinary glucose excretion, leading to reductions in fasting plasma glucose. The safety profile from these early trials has been favorable, with most adverse events being mild to moderate. These promising results, supported by a model-informed drug development (MIDD) strategy, have paved the way for late-stage clinical investigation.

## Mechanism of Action

**Janagliflozin** exerts its glucose-lowering effect through a mechanism independent of insulin.[1] It is a potent and selective inhibitor of SGLT2, a protein primarily located in the proximal convoluted tubules of the kidneys.[2] In healthy individuals, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[1][3] By competitively and reversibly blocking this transporter, **Janagliflozin** reduces renal glucose reabsorption and lowers the renal threshold for glucose.[2][4] This inhibition leads to a direct increase in urinary glucose excretion (UGE), consequently lowering plasma glucose concentrations in patients with T2DM.[2][3] This process also induces a mild osmotic diuresis and can contribute to modest reductions in body weight and blood pressure.[2]



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